molecular formula C17H18BrN5OS B2880788 N-(4-bromo-3-methylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 898496-28-1

N-(4-bromo-3-methylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Katalognummer: B2880788
CAS-Nummer: 898496-28-1
Molekulargewicht: 420.33
InChI-Schlüssel: ZGTOXVFGUPNUPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromo-3-methylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a 4-bromo-3-methylphenyl substituent and a 5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole moiety linked via a sulfanyl group. Its structural complexity arises from the interplay of electron-rich pyrrole, lipophilic bromophenyl, and the hydrogen-bonding acetamide group, which collectively influence its physicochemical and biological behavior.

Eigenschaften

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN5OS/c1-3-15-20-21-17(23(15)22-8-4-5-9-22)25-11-16(24)19-13-6-7-14(18)12(2)10-13/h4-10H,3,11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTOXVFGUPNUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC(=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-bromo-3-methylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a brominated phenyl ring , a triazole moiety , and a sulfanyl acetamide group , which contribute to its diverse biological activities. The presence of the triazole ring is particularly noteworthy as it has been associated with various pharmacological effects.

1. Antibacterial Activity

Recent studies have demonstrated that compounds similar to N-(4-bromo-3-methylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant antibacterial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against multi-drug resistant strains of Salmonella Typhi.

Minimum Inhibitory Concentration (MIC) Results:

CompoundMIC (mg/mL)Minimum Bactericidal Concentration (MBC) (mg/mL)
5a50100
5b2550
5c12.525
5d6.2512.5

Compound 5d was identified as the most potent antibacterial agent in this series .

2. Antifungal Activity

The triazole derivatives are also recognized for their antifungal properties. Research indicates that these compounds inhibit fungal cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol in fungi. This mechanism reduces fungal growth and viability.

3. Anticancer Activity

The anticancer potential of N-(4-bromo-3-methylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been explored in various studies. The compound's derivatives have shown activity against several cancer cell lines through different mechanisms:

  • Cell Cycle Arrest : Some derivatives induce G0/G1 phase arrest in cancer cells.
  • Apoptosis Induction : Compounds have been observed to activate apoptotic pathways in malignant cells.

In one study, a derivative exhibited an IC50 value of approximately 1.469±0.02μM1.469\pm 0.02\mu M against alkaline phosphatase, indicating potential as a therapeutic agent in cancer treatment .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for various enzymes, including alkaline phosphatase.
  • Receptor Modulation : It may modulate receptor activities that are involved in cell signaling pathways related to growth and proliferation.

Case Studies

Several case studies highlight the efficacy of triazole-based compounds:

  • Antimicrobial Efficacy : A study demonstrated that triazole derivatives displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Cancer Cell Line Studies : Research involving human cancer cell lines showed that specific derivatives led to significant reductions in cell viability when treated with varying concentrations of the compound.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

N-(4-bromo-3-methylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits promising antibacterial activity. Studies have shown that it possesses efficacy against various strains of bacteria, including multidrug-resistant pathogens. This is particularly relevant in the context of rising antibiotic resistance.

Antifungal Activity

The compound has also been evaluated for antifungal properties. Research indicates that it inhibits the growth of several fungal strains, making it a candidate for further development as an antifungal agent.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. It may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of N-(4-bromo-3-methylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide:

  • Antibacterial Study : A recent study published in a peer-reviewed journal reported that derivatives of this compound showed significant antibacterial activity against XDR-Salmonella Typhi isolates, highlighting its potential as a therapeutic agent against resistant bacterial infections .
  • Antifungal Evaluation : Another research article explored the antifungal efficacy of this compound against Candida species and reported promising results that warrant further investigation into its mechanism of action and clinical applications .
  • Anti-inflammatory Mechanism : A study focusing on inflammatory pathways indicated that this compound could modulate key signaling pathways involved in inflammation, suggesting its use in treating conditions like arthritis or other inflammatory disorders .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several triazole-sulfanyl-acetamide derivatives, as evidenced by patents and chemical databases. Key analogues include:

Compound Name / CAS Number Triazole Substituents Phenyl Substituents Melting Point (°C) Molecular Weight Key Features
Target Compound 5-ethyl, 4-(1H-pyrrol-1-yl) 4-bromo-3-methylphenyl N/A ~449.3 (calc.) Bromine enhances lipophilicity; pyrrole contributes π-π interactions.
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ) Pyrazolo[3,4-d]pyrimidin core 5-fluoro-3-fluorophenyl 175–178 589.1 Fluorine substituents increase electronegativity; sulfonamide group enhances solubility.
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS 561295-12-3, ) 4-ethyl, 5-(thiophen-2-yl) 4-fluorophenyl N/A ~391.5 (calc.) Thiophene introduces sulfur-based aromaticity; fluorine improves metabolic stability.

Key Observations:

  • Triazole Functionalization : The 1H-pyrrol-1-yl group in the target compound may engage in stronger π-stacking interactions compared to thiophene (CAS 561295-12-3) or pyrimidine (Example 53) derivatives, influencing binding affinity in biological targets .
  • Synthetic Routes : The synthesis of similar compounds often employs cross-coupling reactions (e.g., Suzuki-Miyaura coupling in Example 53 ) or nucleophilic substitution at the triazole sulfanyl position.

Physicochemical and Pharmacokinetic Implications

  • Melting Points : The target compound’s melting point is unreported, but analogues like Example 53 (175–178°C ) suggest that bulky substituents (e.g., chromen-4-one) elevate melting points due to crystalline packing.
  • Molecular Weight and Solubility : The target compound’s molecular weight (~449.3) is lower than Example 53 (589.1), which may confer better bioavailability. However, the bromine atom could counterbalance this by increasing hydrophobicity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.